molecular formula C9H8S B7853685 6-Methylbenzo[b]thiophene CAS No. 31393-23-4

6-Methylbenzo[b]thiophene

Cat. No.: B7853685
CAS No.: 31393-23-4
M. Wt: 148.23 g/mol
InChI Key: WOGMIMNVXACKEB-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene is a chemical compound with the formula C9H8S . It is also known by other names such as 6-Methylthianaphthene, 6-Methyl-1-benzothiophene, and 6-Methyl-benzothiophene .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a methyl group attached at the 6th position . The molecular weight is 148.225 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Applications in Chemical Synthesis and Material Science

Synthesis and Structural Properties 6-Methylbenzo[b]thiophene and its derivatives are of significant interest in the field of chemical synthesis and material science. For instance, Wu et al. (2013) found that 5-Diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material, exhibits unusual bromination selectivity due to its unique electron structure and non-planar conjugated model. This selectivity and reaction mechanism were confirmed through synthesis and single crystal X-ray diffraction, highlighting its potential in the modification of compounds for various applications Wu, Pang, Tan, & Meng, 2013.

Advanced Material Development In the realm of advanced materials, Cho et al. (2003) synthesized diarylethene copolymers for potential use in photochromic devices. These polymers exhibited a controlled photoinduced refractive index change, suggesting their utility in developing materials with specific optical properties Cho, Yoo, Shin, Ahn, Kim, & Kim, 2003.

Electronic and Photonic Devices Furthermore, Krayushkin et al. (2008) synthesized a 1,2-dihetarylethene containing 6-acetyl-2-methylbenzo[b]thiophene units. This compound demonstrated photochromic properties in solution and its crystal structure possessed characteristics akin to photochromic compounds, making it a potential candidate for use in electronic and photonic devices Krayushkin, Vorontsova, Yarovenko, Zavarzin, Bulgakova, Starikova, & Barachevskii, 2008.

Safety and Hazards

6-Methylbenzo[b]thiophene may cause skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves, clothing, and eye/face protection .

Future Directions

Thiophene-based analogs, including 6-Methylbenzo[b]thiophene, have been attracting increasing interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

6-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMIMNVXACKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937136
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-47-6, 31393-23-4
Record name Benzo(b)thiophene, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylbenzo[b]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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